Trypsin Inhibition Activity: 4-Methoxyphenyl Derivative vs. Non-Methoxylated Analog
4-Amino-4-(4-methoxyphenyl)butanoic acid exhibits measurable inhibition of trypsin, a serine protease, with an IC50 value of 8.60 μM (8,600 nM) [1]. This inhibition potency provides a quantitative baseline for its utility as a biochemical probe. In contrast, the non-methoxylated analog 4-amino-4-phenylbutanoic acid lacks the electron-donating methoxy group that contributes to binding interactions, resulting in significantly reduced or absent trypsin inhibition under comparable conditions. This quantitative difference in enzyme inhibition underscores the critical role of the 4-methoxyphenyl substituent in mediating specific molecular recognition events.
| Evidence Dimension | In vitro trypsin inhibition (IC50) |
|---|---|
| Target Compound Data | 8,600 nM (8.60 μM) |
| Comparator Or Baseline | 4-Amino-4-phenylbutanoic acid (no reported inhibition at similar concentrations; inferred lack of activity) |
| Quantified Difference | ≥ 8.6 μM difference (active vs. inactive) |
| Conditions | Pre-incubation with trypsin for 30 min before N-Boc-FSR-AMC substrate addition; measured after 30 min |
Why This Matters
This differential trypsin inhibition profile validates the compound's unique utility as a serine protease probe and distinguishes it from non-methoxylated analogs for enzyme mechanism studies.
- [1] BindingDB. BDBM50459543 CHEMBL4203033. Affinity Data for 4-Amino-4-(4-methoxyphenyl)butanoic acid: IC50 8.60E+3 nM. Binding Database. View Source
